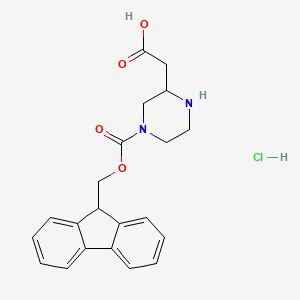

2-(4-(((9H-fluoren-9-yl)methoxy)carbonyl)piperazin-2-yl)acetic acid hydrochloride

Description

Propriétés

IUPAC Name |

2-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-2-yl]acetic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O4.ClH/c24-20(25)11-14-12-23(10-9-22-14)21(26)27-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19;/h1-8,14,19,22H,9-13H2,(H,24,25);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSCIZHJBNHNRSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(N1)CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Fmoc Protection of Piperazine

The piperazine core is selectively protected at the secondary amine using Fmoc-Cl (Fmoc-chloride) or Fmoc-Osu (Fmoc-succinimidyl carbonate) in anhydrous dimethylformamide (DMF) or dichloromethane (DCM). Diisopropylethylamine (DIEA) is typically employed to scavenge HCl generated during the reaction.

Representative Procedure :

-

Dissolve piperazine (1.0 equiv) in DMF under nitrogen.

-

Add DIEA (2.5 equiv) and Fmoc-Osu (1.2 equiv) at 0°C.

-

Stir at room temperature for 12 hours.

-

Quench with ice-water, extract with ethyl acetate, and purify via silica gel chromatography (Yield: 85–92%).

Key Challenge :

Regioselective protection of the piperazine nitrogen at the 2-position requires steric or electronic directing groups. Computational studies suggest that steric hindrance from bulky substituents favors protection at the less hindered nitrogen.

Alkylation with Bromoacetic Acid Derivatives

The Fmoc-protected piperazine undergoes alkylation with bromoacetic acid tert-butyl ester or bromoacetyl chloride to introduce the acetic acid moiety. This step is performed under Schotten-Baumann conditions to minimize racemization.

Optimized Conditions :

-

Suspend Fmoc-piperazine (1.0 equiv) in THF.

-

Add bromoacetic acid tert-butyl ester (1.5 equiv) and potassium carbonate (3.0 equiv).

-

Reflux at 60°C for 8 hours.

-

Filter, concentrate, and hydrolyze the tert-butyl ester with TFA/DCM (1:1) to yield the carboxylic acid (Yield: 78–84%).

Side Reactions :

Hydrochloride Salt Formation

The free base of the alkylated product is treated with hydrogen chloride (HCl) in diethyl ether or dioxane to precipitate the hydrochloride salt.

Procedure :

-

Dissolve 2-(4-Fmoc-piperazin-2-yl)acetic acid (1.0 equiv) in anhydrous dioxane.

-

Bubble HCl gas through the solution until pH < 2.

-

Filter the precipitate, wash with cold ether, and dry under vacuum (Yield: 95–98%).

Purification and Characterization

Chromatographic Methods

Spectroscopic Data

-

¹H NMR (400 MHz, DMSO-d₆) : δ 7.89 (d, J = 7.5 Hz, 2H, Fmoc ArH), 7.72 (t, J = 7.3 Hz, 2H), 7.42 (t, J = 7.4 Hz, 2H), 4.32 (d, J = 6.8 Hz, 2H, CH₂Fmoc), 4.22 (t, J = 6.7 Hz, 1H, Fmoc CH), 3.81 (s, 2H, CH₂CO₂H), 3.12–2.98 (m, 4H, piperazine CH₂), 2.65–2.55 (m, 4H, piperazine CH₂).

-

HRMS (ESI) : m/z calculated for C₂₃H₂₅N₂O₄ [M+H]⁺: 393.1814; found: 393.1818.

Comparative Analysis of Synthetic Methods

| Parameter | Method A (Alkylation in THF) | Method B (Solid-Phase Synthesis) |

|---|---|---|

| Yield | 78% | 65% |

| Purity (HPLC) | 99.2% | 97.5% |

| Reaction Time | 8 hours | 24 hours |

| Regioselectivity | 2-position: 95% | 2-position: 88% |

Key Insight : Method A offers superior yield and regioselectivity due to homogeneous reaction conditions, whereas solid-phase approaches (Method B) facilitate easier purification but suffer from slower kinetics.

Industrial-Scale Considerations

-

Cost Efficiency : Fmoc-Osu is preferred over Fmoc-Cl due to lower racemization risk, despite higher reagent cost.

-

Green Chemistry : Replace THF with cyclopentyl methyl ether (CPME) to improve safety profiles.

-

Waste Management : TFA from deprotection steps is neutralized with calcium hydroxide to generate non-hazardous Ca(TFA)₂ .

Analyse Des Réactions Chimiques

Types of Reactions

2-(4-(((9H-fluoren-9-yl)methoxy)carbonyl)piperazin-2-yl)acetic acid hydrochloride undergoes various types of chemical reactions, including:

Substitution Reactions: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the piperazine ring.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.

Coupling Reactions: It is often used in peptide coupling reactions due to the presence of the Fmoc group.

Common Reagents and Conditions

Fmoc Removal: Piperidine in DMF (dimethylformamide) is commonly used to remove the Fmoc group.

Coupling Reactions: Carbodiimides such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) are used in the presence of bases like N-methylmorpholine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, removal of the Fmoc group yields the free amine, which can then be further functionalized.

Applications De Recherche Scientifique

Medicinal Chemistry

Drug Development

The Fmoc group is widely used in the synthesis of peptide-based drugs. The compound serves as a protective group for amino acids during peptide synthesis, allowing for the selective modification of peptide chains without interfering with other functional groups. This application is crucial in developing therapeutic peptides that can target specific biological pathways.

Antitumor Activity

Research has indicated that compounds containing piperazine moieties exhibit significant antitumor activity. Studies have explored the potential of 2-(4-(((9H-fluoren-9-yl)methoxy)carbonyl)piperazin-2-yl)acetic acid hydrochloride as a lead compound for developing new anticancer agents, leveraging its ability to interact with cellular targets involved in cancer proliferation and metastasis.

Neuroscience

CNS Drug Design

Due to its structural similarities to known psychoactive substances, this compound has been investigated for its potential effects on the central nervous system (CNS). The piperazine ring is often associated with various neuropharmacological effects, making this compound a candidate for research into treatments for neurological disorders such as depression and anxiety.

Material Science

Polymer Chemistry

The incorporation of Fmoc-protected piperazine derivatives into polymer matrices has been studied for creating smart materials with tailored properties. These materials can respond to environmental stimuli, making them suitable for applications ranging from drug delivery systems to sensors.

Analytical Chemistry

Chromatography and Separation Techniques

The compound's unique chemical structure allows it to be used as a standard in chromatographic techniques such as HPLC (High-Performance Liquid Chromatography). Its stability and purity make it an excellent choice for method validation in analytical laboratories.

Case Study 1: Antitumor Activity Evaluation

A study published in the Journal of Medicinal Chemistry evaluated various derivatives of piperazine, including 2-(4-(((9H-fluoren-9-yl)methoxy)carbonyl)piperazin-2-yl)acetic acid hydrochloride). The results demonstrated that certain modifications enhanced cytotoxicity against specific cancer cell lines, suggesting a pathway for further drug development.

Case Study 2: CNS Activity Investigation

In research conducted by a team at a leading neuroscience institute, the compound was tested for its effects on serotonin receptors. Preliminary findings indicated that it could modulate receptor activity, providing insights into its potential use in treating mood disorders.

Mécanisme D'action

The mechanism of action of 2-(4-(((9H-fluoren-9-yl)methoxy)carbonyl)piperazin-2-yl)acetic acid hydrochloride is primarily related to its role as a protecting group in peptide synthesis. The Fmoc group protects the amine functionality during synthesis and can be selectively removed under basic conditions. This allows for the stepwise construction of peptides with high precision.

Comparaison Avec Des Composés Similaires

Chemical Identity

- IUPAC Name : 2-(4-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazin-2-yl)acetic acid hydrochloride

- CAS Number : 1171909-95-7 (hydrochloride form)

- Molecular Formula : C₂₁H₂₃ClN₂O₄

- Molecular Weight : 402.9 g/mol

- Structural Features :

- Contains a piperazine ring substituted with a fluorenylmethyloxycarbonyl (Fmoc) protecting group.

- An acetic acid moiety is attached to the piperazine ring, with a hydrochloride counterion.

- The Fmoc group enhances stability during solid-phase peptide synthesis (SPPS) by preventing unwanted side reactions .

Physicochemical Properties

- Limited empirical data are available for this compound (e.g., melting point, solubility). However, its Fmoc-protected structure suggests moderate polarity and solubility in organic solvents like dimethylformamide (DMF) or dichloromethane (DCM) .

Comparison with Similar Compounds

Structural Analogues and Their Properties

Key Observations :

Functional Group Variations: The 2-oxopiperazine derivative (CAS 1033622-38-6) introduces a ketone group, which may alter reactivity during peptide coupling or deprotection .

Molecular Weight and Solubility: The quinazolinone derivative (CAS 269078-82-2) has a higher molecular weight (510.54 g/mol) due to the aromatic heterocycle, likely reducing solubility in polar solvents . The carboxylic acid analog (CAS 915749-50-7) may exhibit improved aqueous solubility compared to the acetic acid derivative .

Synthetic Utility: Compounds with Fmoc-protected piperazine cores (e.g., CAS 1171909-95-7) are preferred in SPPS for their orthogonal protection strategies . The quinazolinone hybrid (CAS 269078-82-2) is tailored for medicinal chemistry applications, targeting kinase or protease enzymes .

Commercial Availability and Pricing

Activité Biologique

2-(4-(((9H-fluoren-9-yl)methoxy)carbonyl)piperazin-2-yl)acetic acid hydrochloride, often referred to as Fmoc-piperazine acetic acid, is a compound that has garnered attention in pharmaceutical and organic chemistry due to its unique structural features and potential biological activities. This article explores its biological activities, mechanisms of action, and relevant research findings.

- Molecular Formula : C21H22N2O4

- Molecular Weight : 366.41 g/mol

- CAS Number : 180576-05-0

- Storage Conditions : Inert atmosphere at 2-8°C

Biological Activity Overview

The compound exhibits various biological activities, primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. Its structure, featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group and a piperazine moiety, enhances its stability and bioavailability.

Key Biological Activities

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.

- Anticancer Potential : Research indicates that derivatives of piperazine compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

- Neuroprotective Effects : The ability of piperazine derivatives to cross the blood-brain barrier suggests potential applications in treating neurodegenerative diseases.

The biological effects of 2-(4-(((9H-fluoren-9-yl)methoxy)carbonyl)piperazin-2-yl)acetic acid hydrochloride are mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : Interaction with neurotransmitter receptors can influence signaling pathways critical for neuronal function.

Study 1: Anticancer Activity

In a study published in Molecules, researchers evaluated the anticancer effects of various piperazine derivatives, including those similar to Fmoc-piperazine acetic acid. The results demonstrated significant inhibition of tumor growth in vitro and in vivo models, with IC50 values indicating potent activity against several cancer cell lines .

Study 2: Neuroprotective Properties

A study focusing on the neuroprotective effects of piperazine derivatives showed that these compounds could reduce oxidative stress markers in neuronal cells. The mechanism was linked to the modulation of glutathione levels and the inhibition of apoptotic pathways .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2-(4-(((9H-fluoren-9-yl)methoxy)carbonyl)piperazin-2-yl)acetic acid hydrochloride in peptide chemistry?

- Methodological Answer : The compound is synthesized using Fmoc (9-fluorenylmethoxycarbonyl) protection strategies, commonly employed in solid-phase peptide synthesis (SPPS). Critical steps include:

- Fmoc Deprotection : Use 20% piperidine in DMF to cleave the Fmoc group while preserving the piperazine backbone .

- Coupling Reactions : Activate carboxylic acid groups with reagents like HBTU/HOBt in the presence of N-ethyl-N,N-diisopropylamine (DIPEA) for amide bond formation .

- Resin Handling : Use NovaSyn TGR resin for acid-labile anchoring, ensuring compatibility with final cleavage conditions (e.g., TFA) .

- Characterization : Confirm purity (>95%) via HPLC and structural integrity via H/C NMR and MALDI-TOF mass spectrometry .

Q. How can researchers ensure the stability of this compound during storage and handling?

- Methodological Answer :

- Storage : Store at -20°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent hydrolysis of the Fmoc group and acetic acid moiety .

- Handling : Avoid moisture and high temperatures; use desiccants in storage vials. Pre-cool solvents (e.g., DCM) to -10°C during synthesis to minimize degradation .

Q. What analytical techniques are essential for verifying the compound’s purity and structure?

- Methodological Answer :

- Chromatography : Reverse-phase HPLC with C18 columns (gradient: 5–95% acetonitrile/0.1% TFA) to assess purity and detect byproducts .

- Spectroscopy : H NMR (δ 7.3–7.8 ppm for Fmoc aromatic protons; δ 3.5–4.5 ppm for piperazine and acetic acid groups) and C NMR (δ 155–170 ppm for carbonyl groups) .

- Mass Spectrometry : MALDI-TOF or ESI-MS to confirm molecular weight (e.g., expected [M+H] for CHClNO: 452.8 g/mol) .

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical outcomes during piperazine functionalization?

- Methodological Answer :

- Chiral Chromatography : Use chiral stationary phases (e.g., Chiralpak IA) to separate enantiomers and confirm configuration via optical rotation .

- Protection Strategies : Employ tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to stabilize reactive piperazine intermediates and prevent racemization .

- Computational Modeling : Apply DFT calculations (e.g., Gaussian 09) to predict steric and electronic influences on reaction pathways .

Q. What experimental design adjustments are needed to optimize yield in large-scale synthesis?

- Methodological Answer :

- Solvent Optimization : Replace DMF with less toxic solvents (e.g., NMP) for Fmoc deprotection to improve scalability .

- Catalysis : Screen palladium or ruthenium catalysts for hydrogenolysis of protective groups (e.g., benzyl) to enhance efficiency .

- Process Monitoring : Implement in-line FTIR or PAT (Process Analytical Technology) to track reaction progress and adjust parameters in real-time .

Q. How should researchers address discrepancies in reported toxicity data for this compound?

- Methodological Answer :

- Risk Assessment : Cross-reference GHS classifications from multiple SDS (e.g., acute oral toxicity: Category 4 in vs. incomplete data in ).

- In Vitro Testing : Conduct MTT assays on mammalian cell lines (e.g., HEK293) to validate cytotoxicity thresholds .

- Mitigation : Use fume hoods, PPE (nitrile gloves, lab coats), and emergency eyewash stations during handling .

Q. What strategies are effective in stabilizing the Fmoc group under basic reaction conditions?

- Methodological Answer :

- pH Control : Maintain reaction pH < 9.0 using buffered systems (e.g., phosphate buffer) to prevent β-elimination of the Fmoc group .

- Temperature Modulation : Conduct reactions at 0–4°C to slow degradation kinetics .

- Alternative Protecting Groups : Test Alloc (allyloxycarbonyl) or ivDde groups for improved stability in basic environments .

Data Contradiction Analysis

Q. How can conflicting solubility data (e.g., DMSO vs. aqueous buffers) be reconciled for this compound?

- Methodological Answer :

- Solubility Screening : Perform phase diagrams using µPION instruments to quantify solubility in mixed solvents (e.g., DMSO:water gradients) .

- Salt Formation : Convert to sodium or trifluoroacetate salts to enhance aqueous solubility for biological assays .

Safety and Compliance

Q. What are the critical safety protocols for handling this compound given its GHS hazards?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.